molecular formula C19H21FN6O2S B2654281 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1013758-85-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2654281
CAS No.: 1013758-85-4
M. Wt: 416.48
InChI Key: XQIYRUHZWKLQLY-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H21FN6O2S and its molecular weight is 416.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, which have been evaluated for their in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Another study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, indicating the importance of this structural class in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Pharmacological Screening

Compounds with benzothiazoles and pyrazoles structures, including derivatives of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine, have been synthesized and screened for their anti-microbial and anti-oxidant activities. These studies suggest that certain derivatives show potent activity against standard drugs, highlighting their potential in pharmacological applications (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).

Inhibitory Activity on Biological Pathways

The compound has been utilized as a template to synthesize derivatives with potential inhibitory activity on the Hedgehog signaling pathway, a critical pathway involved in cell growth and development. This suggests its utility in developing novel therapeutics targeting specific signaling pathways in diseases such as cancer (Wang, Zhu, Lu, Wang, Zhao, Zhang, & Dong, 2018).

Synthesis and Characterization of Novel Derivatives

The compound serves as a foundation for synthesizing novel derivatives with significant biological activities. These activities include acting as inhibitors for enzymes or pathways relevant to various diseases, demonstrating the compound's versatility as a precursor in medicinal chemistry (Mekky & Sanad, 2020).

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c1-14-13-15(2)26(23-14)19-8-7-18(21-22-19)24-9-11-25(12-10-24)29(27,28)17-6-4-3-5-16(17)20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIYRUHZWKLQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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